3-(2-CARBOXYTHIOPHENE-4-YL)ISONICOTINIC ACID

Description

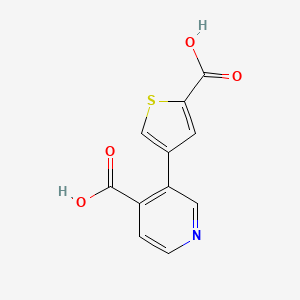

3-(2-Carboxythiophene-4-yl)isonicotinic acid is a hybrid heterocyclic compound combining a pyridine ring (isonicotinic acid backbone) with a thiophene-carboxylate substituent. The isonicotinic acid moiety (pyridine-4-carboxylic acid) is a well-studied pharmacophore, particularly in antitubercular agents like isoniazid . This compound’s structure allows for diverse applications, including metal-organic frameworks (MOFs) due to its carboxylate groups , or as a precursor in synthesizing hydrazine-carboxamide derivatives .

Properties

IUPAC Name |

3-(5-carboxythiophen-3-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4S/c13-10(14)7-1-2-12-4-8(7)6-3-9(11(15)16)17-5-6/h1-5H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBMVGYEAWSAFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)C2=CSC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80687676 | |

| Record name | 3-(5-Carboxythiophen-3-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80687676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261890-65-6 | |

| Record name | 3-(5-Carboxythiophen-3-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80687676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-(2-carboxythiophene-4-yl)isonicotinic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The general synthetic route involves the coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis .

Chemical Reactions Analysis

3-(2-Carboxythiophene-4-yl)isonicotinic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(2-Carboxythiophene-4-yl)isonicotinic acid is utilized in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

Medicine: It exhibits pharmacological activity and is investigated for potential therapeutic applications.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-carboxythiophene-4-yl)isonicotinic acid involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, its structural similarity to isonicotinic acid suggests that it may interact with similar targets, such as enzymes involved in metabolic pathways . The compound’s effects are likely mediated through its ability to modulate these targets and pathways .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 3-(2-carboxythiophene-4-yl)isonicotinic acid with structurally related isonicotinic acid derivatives:

Key Observations :

- Electronic Effects : The thiophene-carboxy group in the target compound introduces electron-withdrawing effects, comparable to chloro/fluoro substituents in analogues like 2,6-dichloroisonicotinic acid. However, the sulfur atom in thiophene may enhance π-π stacking interactions in coordination polymers .

- Solubility: Chloro/fluoro-substituted derivatives (e.g., 2,6-dichloroisonicotinic acid) exhibit better solubility in methanol than phenyl-substituted analogues due to reduced hydrophobicity .

- Acidity : The pKa of the target compound is estimated to be higher than 2,6-dichloroisonicotinic acid (~1.5–2.0) due to reduced electron-withdrawing effects compared to chlorine .

Biological Activity

3-(2-Carboxythiophene-4-Yl)isonicotinic acid (CAS No. 1261890-65-6) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

3-(2-Carboxythiophene-4-Yl)isonicotinic acid is characterized by the presence of a carboxylic acid group on a thiophene ring, which is fused to an isonicotinic acid moiety. This unique structure may contribute to its diverse biological activities.

The biological activity of 3-(2-carboxythiophene-4-yl)isonicotinic acid is believed to stem from its ability to interact with various biological targets, including:

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptors : It has been suggested that this compound can modulate receptor activity, potentially affecting neurotransmission and signal transduction pathways.

- Antioxidant Activity : Preliminary studies indicate that it may possess antioxidant properties, which could protect cells from oxidative stress.

Antimicrobial Properties

Research has indicated that 3-(2-carboxythiophene-4-yl)isonicotinic acid exhibits antimicrobial activity against various pathogens. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of cancer cell lines through mechanisms such as:

- Induction of apoptosis

- Inhibition of cell migration

- Disruption of cell cycle progression

Table 1 summarizes the anticancer activity observed in various cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| HeLa (Cervical) | 10.0 | Cell cycle arrest |

| A549 (Lung) | 15.0 | Inhibition of migration |

Neuroprotective Effects

Emerging evidence suggests that 3-(2-carboxythiophene-4-yl)isonicotinic acid may have neuroprotective effects. It appears to mitigate neuronal damage in models of neurodegenerative diseases by reducing inflammation and oxidative stress markers.

Case Studies and Research Findings

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of 3-(2-carboxythiophene-4-yl)isonicotinic acid against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MICs) below 50 µg/mL, indicating strong antimicrobial potential .

- Cancer Research : In vitro studies conducted on various cancer cell lines showed that treatment with this compound led to a dose-dependent reduction in cell viability. The most pronounced effects were observed in breast cancer cells (MCF-7), where the IC50 was determined to be approximately 12.5 µM .

- Neuroprotection : In a rodent model of Parkinson's disease, administration of 3-(2-carboxythiophene-4-yl)isonicotinic acid resulted in reduced neuroinflammation and improved behavioral outcomes compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.